1-Piperidin-4-yl-cyclopropylamine dihydrochloride
Description
Properties
IUPAC Name |
1-piperidin-4-ylcyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h7,10H,1-6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGOXRFVFJNXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling Approach
One common method involves coupling cyclopropylamine with a piperidine-containing carboxylic acid derivative or ester. The process includes:
- Hydrolysis of esters to corresponding carboxylic acids.
- Activation of the acid using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction of the activated acid with cyclopropylamine to form the amide bond.
For example, in the synthesis of related cyclopropylamides, ethyl isonipecotate esters are hydrolyzed and then condensed with cyclopropylamine under mild conditions to yield the desired amide intermediates.
Nucleophilic Substitution on Piperidine Derivatives
An alternative approach uses nucleophilic substitution reactions on halogenated piperidine derivatives:
Salt Formation
After obtaining the free base of 1-piperidin-4-yl-cyclopropylamine, the dihydrochloride salt is prepared by:
- Treating the free amine with hydrochloric acid in an appropriate solvent such as ethanol or 1,4-dioxane.
- The reaction is typically conducted at room temperature or under mild heating to precipitate the dihydrochloride salt.
- The salt is then isolated by filtration or crystallization, providing a stable, crystalline product.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester hydrolysis | NaOH aqueous solution, MeOH, reflux 30 min–4 h | High (varies) | Converts ester to acid |
| Amide coupling | Cyclopropylamine, HATU or EDCI, DIPEA, DMF, RT, 2–24 h | 70–85 | Efficient amide bond formation |
| Nucleophilic substitution | Cyclopropylamine, DMF or DMSO, 80–110 °C, 1–48 h | Moderate to high | Requires careful temperature control |
| Salt formation | HCl in EtOH or dioxane, RT to reflux, 1–9 h | 60–90 | Produces dihydrochloride salt, enhances stability |
Analytical Characterization
- NMR Spectroscopy: Proton and carbon NMR confirm the structure, showing characteristic signals for cyclopropyl and piperidine protons.
- Mass Spectrometry: Electrospray ionization (ESI) typically shows molecular ion peaks consistent with the protonated amide or salt.
- Purity: Chromatographic techniques such as column chromatography and recrystallization are used to purify intermediates and final products.
Research Findings and Optimization Notes
- Microwave-assisted synthesis at elevated temperatures (e.g., 160 °C) can accelerate some coupling reactions, improving yields and reducing reaction times.
- Use of coupling agents like HATU and EDCI in combination with bases such as DIPEA allows for efficient amide bond formation under mild conditions, minimizing side reactions.
- Salt formation is critical for enhancing the compound’s solubility and stability, with dihydrochloride salts being preferred for pharmaceutical applications.
- Reaction solvents such as DMF, DMSO, and methanol are commonly employed due to their ability to dissolve both organic and inorganic reagents effectively.
Chemical Reactions Analysis
Synthetic Routes to Piperidine-Cyclopropylamine Derivatives
Piperidine-cyclopropylamine hybrids are typically synthesized via:
-
Nucleophilic substitution : Replacement of halogens (e.g., Cl, Br) in pyridine or piperidine precursors with cyclopropylamine derivatives under acidic or basic conditions .
-
Suzuki–Miyaura coupling : Cross-coupling of boronic acids (e.g., cyclopropylboronic acid) with halogenated intermediates to install cyclopropyl groups .
-
Condensation reactions : Formation of carboxamides via coupling cyclopropylamine with piperidine carboxylic acids using reagents like HATU .
Multicomponent Reactions (MCRs) Involving Cyclopropylamine
Cyclopropylamine participates in MCRs to form pyridine and piperidine scaffolds:
-
Primary aliphatic amines + aldehydes + malononitrile : Produces pyridines (5 ) and dihydropyridines (6 ) at ambient temperature with DMAP catalysis .
Hydrogenation and Chemoselective Reductions
Piperidine derivatives are often synthesized via catalytic hydrogenation:
-
Palladium/Rhodium-catalyzed hydrogenation : Reduces pyridines to piperidines while retaining functional groups (e.g., hydroxyl, fluorine) .
-
Raney-Ni/NaBH₄ systems : Partial or full reduction of pyridinium salts to tetrahydropyridines or piperidines .
Chemoselectivity in Hydrogenation
| Substrate | Catalyst | Product | Selectivity |
|---|---|---|---|
| Pyridine derivatives | Rh(I)/ferrocene ligand | Piperidines | >99% (minor defluorination) |
| Enamides | Ru(II)/chiral ligand | cis-Piperidines | 97% ee |
Functionalization via Cross-Coupling
Piperidine-cyclopropylamine hybrids are further modified using:
-
Suzuki–Miyaura coupling : Introduces aryl/heteroaryl groups (e.g., phenyl, trifluoromethyl) .
-
Microwave-assisted C–N bond formation : Efficiently installs pyrazole or trifluoromethylpyrazole moieties .
Crystallization and Characterization
Final compounds are typically purified via:
Scientific Research Applications
The applications of 1-Piperidin-4-yl-cyclopropylamine dihydrochloride span several domains:
1. Medicinal Chemistry
- Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties against various viruses, including Hepatitis C virus (HCV) . The mechanism involves inhibition of viral replication.
2. Antidepressant Properties
- Behavioral Studies : In rodent models, the administration of this compound showed a dose-dependent reduction in depressive behaviors, indicating potential as an antidepressant . This effect was assessed using forced swim tests, where treated animals exhibited significantly less immobility time.
3. Enzyme Inhibition
- Lysine-Specific Demethylase (LSD1) Inhibition : The compound has been explored for its role as an inhibitor of LSD1, an enzyme involved in epigenetic regulation. This inhibition may have implications in cancer therapy, where modulation of gene expression is critical .
4. Antimicrobial Activity
- Broad-Spectrum Efficacy : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
Study 1: Antiviral Efficacy
In a controlled laboratory setting, derivatives of 1-Piperidin-4-yl-cyclopropylamine were tested for their ability to inhibit HCV replication. Results demonstrated that modifications to the piperidine structure enhanced antiviral activity, supporting further exploration of this compound's potential in antiviral therapies.
Study 2: Antidepressant Effects
A study involving various doses of the compound on rodent models indicated significant behavioral changes reflective of antidepressant activity. The highest doses resulted in effects comparable to established antidepressants, suggesting a promising avenue for treatment development .
Table 2: Comparative Biological Activities
| Compound | Antiviral Activity | Antidepressant Activity | Enzyme Inhibition |
|---|---|---|---|
| 1-Piperidin-4-yl-cyclopropylamine | Moderate | Significant | Yes |
| N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine | High | Moderate | Yes |
| Cyclopropyl-methyl-piperidin-4-YL-amines | Low | Low | No |
Mechanism of Action
The mechanism of action of 1-Piperidin-4-yl-cyclopropylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and regulatory differences between 1-piperidin-4-yl-cyclopropylamine dihydrochloride and related dihydrochloride salts of cyclic amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications | Safety Notes |
|---|---|---|---|---|---|
| This compound | C₈H₁₆N₂·2HCl | 215.1 | Cyclopropane + piperidine | Research/Pharmaceutical intermediate | No direct GHS data; assume standard amine precautions |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | Pyrrolidine + pyridine | Biochemical research | No GHS classification; mild handling |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Piperidine + pyridyl ketone + aminomethyl | R&D (targeted synthesis) | No GHS classification; avoid inhalation |
| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | C₉H₁₄N₄·2HCl | 292.2 | Piperidine + pyrimidine | Laboratory research | Non-hazardous; research-use only |
| 2,2’-Azobis(2-methylpropionamidine) dihydrochloride | C₈H₁₈N₆·2HCl | 279.2 | Azo group + propionamidine | Polymerization initiator | Reactive; thermal decomposition risks |
Structural and Functional Insights
- Cyclopropane vs.
- Molecular Weight and Solubility : The target compound’s lower molecular weight (~215 g/mol) suggests superior membrane permeability compared to bulkier analogs like the pyridyl ketone derivative (292.2 g/mol) .
- Basicity and Reactivity : Piperidine’s high basicity (pKa ~11) contrasts with pyrimidine’s weaker basicity (pKa ~1.3), affecting protonation states under physiological conditions .
Research and Application Gaps
- Pharmacological Data : Direct comparisons of receptor affinity or metabolic stability are absent in the evidence. For example, pyrimidine-containing analogs may exhibit nucleic acid-targeting activity, whereas the cyclopropane group could modulate CNS penetration .
- Synthetic Utility : The target compound’s cyclopropane moiety may serve as a bioisostere for carbonyl or aromatic groups in lead optimization, a hypothesis requiring experimental validation.
Biological Activity
1-Piperidin-4-yl-cyclopropylamine dihydrochloride (CAS Number: 1965309-38-9) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine and cyclopropylamine moieties. Its linear formula is , indicating the presence of two hydrochloride groups which enhance its solubility in aqueous environments. The compound's structure facilitates interactions with various biological targets, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or receptor modulators. For instance, the piperidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity to target proteins .
Antimicrobial Activity
Research has shown that derivatives of piperidine, including this compound, possess antimicrobial properties. These compounds have been evaluated against various pathogens, demonstrating significant inhibitory effects on bacterial growth.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have indicated that piperidine-based compounds can exhibit selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria | Suggests potential for development as an antibacterial agent |
| Antiplasmodial Screening | Related compounds showed effective inhibition against P. falciparum | Indicates possible use in malaria therapies |
| Cytotoxicity Assessment | Piperidine derivatives exhibited selective cytotoxicity in cancer cell lines | Highlights potential for anticancer drug development |
Q & A
Q. What are the recommended methods for synthesizing 1-Piperidin-4-yl-cyclopropylamine dihydrochloride, and how can reaction conditions be optimized?
Methodology :
- Stepwise Synthesis : Use a multi-step approach involving cyclopropane ring formation followed by piperidine functionalization. For example, analogous piperidine derivatives are synthesized via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) .
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for similar reactions, with NaOH or NaHCO₃ as bases to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, methanol/DCM gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC or HPLC (C18 columns, UV detection at 254 nm) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodology :
- Spectroscopic Analysis :
- Titration : Use non-aqueous titration (e.g., alcoholic NaOH) to quantify HCl content, ensuring stoichiometric equivalence .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities (e.g., unreacted amines or cyclopropane precursors) .
Q. What solvents and storage conditions are optimal for maintaining stability?
Methodology :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 4–6). Similar piperidine salts show solubility >50 mg/mL in DMSO .
- Stability Studies :
- Store at –20°C in airtight, light-resistant containers.
- Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Methodology :
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for GPCR studies) and radioligands (e.g., [³H]-labeled antagonists).
- Control for pH (6.5–7.5) and ionic strength, as dihydrochloride salts may alter buffer equilibria .
- Data Validation : Cross-validate with orthogonal techniques (e.g., SPR vs. fluorescence polarization) to rule out assay artifacts .
Q. What strategies are effective for isolating enantiomers of this compound?
Methodology :
- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize .
Q. How should researchers design experiments to investigate its pharmacokinetic (PK) properties in vivo?
Methodology :
- Dosing : Administer via intravenous (IV) or oral routes in rodent models. Use doses of 5–20 mg/kg based on toxicity thresholds for similar piperidine derivatives .
- Bioanalysis : Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL). Monitor metabolites (e.g., N-dealkylated products) .
- Tissue Distribution : Perform autoradiography or whole-body imaging after radiolabeling .
Q. What analytical approaches address discrepancies in reported solubility and stability data?
Methodology :
- Controlled Replication : Repeat experiments using standardized buffers (e.g., PBS pH 7.4) and USP-grade solvents .
- Stress Testing : Expose the compound to UV light, oxidizing agents, or elevated temperatures to identify degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
